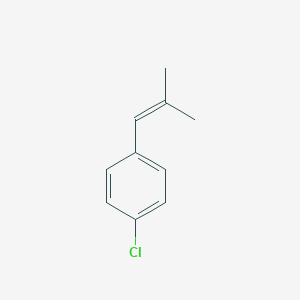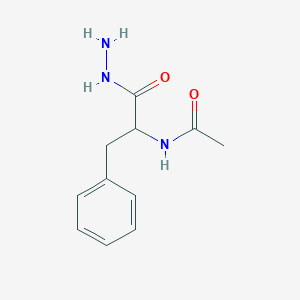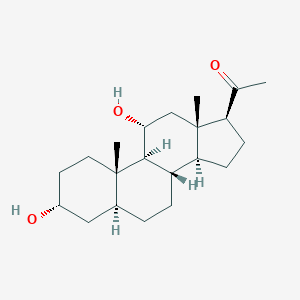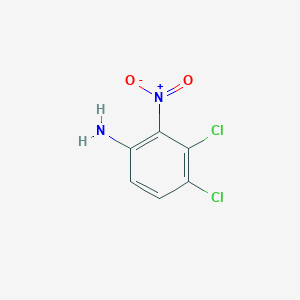
1-(3-トリフルオロメチルフェニル)エタノンオキシム
概要
説明
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is a chemical compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol . It is also known as 1-(3-(trifluoromethyl)phenyl)ethanone oxime. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone oxime group. It is used in various scientific and industrial applications due to its unique chemical properties.
科学的研究の応用
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, perfumes, and pesticides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime typically involves the following steps :
Formation of Grignard Complex: An isomeric mixture of halo benzotrifluoride is reacted with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex.
Reaction with Ketene: The Grignard complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone.
Oximation: The isomeric mixture of trifluoromethyl acetophenone is reacted with hydroxylamine salt to yield Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer reaction steps and results in a product with less than 0.1% unknown impurities .
化学反応の分析
Types of Reactions
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted phenyl derivatives, amines, and oxides, depending on the reaction conditions and reagents used .
作用機序
The mechanism of action of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The oxime group can form stable complexes with metal ions, influencing the compound’s activity in catalytic and enzymatic reactions.
類似化合物との比較
Similar Compounds
Acetophenone oxime: Similar in structure but lacks the trifluoromethyl group.
Benzophenone oxime: Contains a phenyl group instead of a trifluoromethyl group.
Trifluoromethyl benzaldehyde oxime: Similar trifluoromethyl group but different functional group (aldehyde instead of ethanone).
Uniqueness
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced reactivity . These properties make it valuable in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves the conversion of 1-(3-trifluoromethylphenyl)ethanone to its oxime derivative through a reaction with hydroxylamine.", "Starting Materials": [ "1-(3-trifluoromethylphenyl)ethanone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve 1-(3-trifluoromethylphenyl)ethanone in methanol.", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution and stir for several hours at room temperature.", "Acidify the reaction mixture with hydrochloric acid.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution to obtain the desired product, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime." ] } | |
CAS番号 |
99705-50-7 |
分子式 |
C9H8F3NO |
分子量 |
203.16 g/mol |
IUPAC名 |
(NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6- |
InChIキー |
QQGVWMIRCZEUBB-MLPAPPSSSA-N |
異性体SMILES |
C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F |
SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
正規SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
| 99705-50-7 | |
同義語 |
m-(Trifluoromethyl)acetophenone Oxime; 1-[3-(Trifluoromethyl)phenyl]ethanone Oxime; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details
















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














